Carbizocaine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(diethylamino)propan-2-yl N-(2-heptoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O3/c1-5-8-9-10-13-16-25-20-15-12-11-14-19(20)22-21(24)26-18(4)17-23(6-2)7-3/h11-12,14-15,18H,5-10,13,16-17H2,1-4H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSAVFUPLJMDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC(C)CN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40875350 | |
| Record name | CARBISOCAINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40875350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76629-87-3 | |
| Record name | Carbizocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076629873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARBISOCAINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40875350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBIZOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71PN6ZL7TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization
Synthetic Methodologies for Carbizocaine
The construction of the this compound molecule can be approached through various synthetic routes. These methods often involve the formation of key amide and ether linkages.
A plausible synthetic route to this compound can be envisioned starting from derivatives of phenylcarbamic acid. This approach leverages the reactivity of the carbamate (B1207046) functional group to build the core structure of the molecule. A general, chemically sound, though not explicitly documented, pathway could involve the reaction of a suitably substituted phenylcarbamic acid derivative with an amino alcohol.
The synthesis could proceed as follows:
Activation of the Carboxylic Acid: A phenylcarbamic acid derivative, such as N-phenyl-4-hydroxy-butyl-carbamic acid ethyl ester, could be activated at its hydroxyl group. This activation can be achieved using various reagents, such as thionyl chloride (SOCl₂) or by converting it into a better leaving group like a tosylate.
Nucleophilic Substitution: The activated intermediate can then undergo a nucleophilic substitution reaction with an appropriate amino alcohol, for instance, 2-(diethylamino)ethanol. The amino group of the amino alcohol would displace the leaving group on the phenylcarbamic acid derivative, forming the desired ether linkage.
A hypothetical reaction scheme is presented below:
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| Activated Phenylcarbamic Acid Derivative | 2-(diethylamino)ethanol | Base (e.g., Triethylamine), Aprotic Solvent (e.g., THF) | This compound |
This method offers a convergent approach to the synthesis of this compound, where two key fragments of the molecule are joined in a single step. The choice of activating agent and reaction conditions would be critical to optimize the yield and purity of the final product.
For specialized research or when specific analogs are required, custom synthesis of this compound may be necessary. Custom synthesis laboratories offer tailored synthetic routes to produce molecules that are not commercially available. wikipedia.orglibretexts.orgpharmtech.com These services typically involve:
Route Scouting: Devising novel synthetic pathways based on literature precedence and chemical principles.
Process Optimization: Refining reaction conditions to maximize yield and minimize impurities.
Scale-Up: Adapting the synthesis for the production of larger quantities of the compound.
In the context of this compound, a custom synthesis approach might explore alternative starting materials or different bond-forming strategies to improve efficiency or access novel derivatives. For example, a retrosynthetic analysis could suggest disconnecting the molecule at the ether linkage or the amide bond, leading to different sets of starting materials and synthetic strategies.
Synthesis of this compound Enantiomers
This compound possesses a chiral center, and therefore, can exist as a pair of enantiomers. The synthesis of individual enantiomers is crucial for studying their distinct pharmacological properties. The separation of a racemic mixture of this compound into its constituent enantiomers is a process known as chiral resolution. wikipedia.orglibretexts.org Common methods for chiral resolution include:
Diastereomeric Salt Formation: This is a classical method where the racemic mixture is reacted with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of this compound can be recovered by removing the resolving agent.
| Racemic this compound | Chiral Resolving Agent | Diastereomeric Salts Formed | Separation Method |
| (R/S)-Carbizocaine | (+)-Tartaric Acid | (R)-Carbizocaine-(+)-Tartrate and (S)-Carbizocaine-(+)-Tartrate | Fractional Crystallization |
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP, leading to their separation. This method can be highly efficient for both analytical and preparative-scale separations.
Derivatization Strategies for Analogues and Related Compounds
The synthesis of this compound analogues allows for the exploration of structure-activity relationships (SAR), which can lead to the discovery of compounds with improved properties.
Structural modifications of this compound can be made at several positions in the molecule. Synthetic pathways to these analogues would involve modifying the starting materials or introducing new functional groups in the final steps of the synthesis.
Some potential structural modifications and their synthetic approaches are outlined below:
| Target Modification | Synthetic Strategy |
| Variation of the N-alkyl groups on the aminoethyl side chain | Utilize different N,N-dialkylaminoethanols in the nucleophilic substitution step of the synthesis. For example, using 2-(dimethylamino)ethanol would yield the N,N-dimethyl analogue of this compound. |
| Substitution on the phenyl ring | Start with a substituted phenyl isocyanate to introduce various functional groups (e.g., chloro, methoxy, nitro) onto the phenyl ring of the phenylcarbamic acid derivative before coupling with the amino alcohol. |
| Modification of the linker between the ether and the carbamate | Employ amino alcohols with different chain lengths or branching patterns to alter the spacer between the ether oxygen and the terminal amino group. |
These derivatization strategies provide a versatile platform for generating a library of this compound analogues, which can be invaluable for medicinal chemistry research.
Stereochemical Aspects and Chiral Studies
Enantiomeric Forms of Carbizocaine
This compound, like the widely studied local anesthetic bupivacaine (B1668057), possesses a chiral center, meaning it can exist as two non-superimposable mirror images, known as enantiomers. These enantiomers are typically designated as R and S forms, or as dextrorotatory (+) and levorotatory (−) based on their interaction with polarized light. While this compound is sometimes referred to in literature, detailed studies on its specific enantiomeric forms are less prevalent than those for bupivacaine. However, research on bupivacaine provides a strong framework for understanding the potential stereochemical behavior of this compound. Bupivacaine is commercially available as a racemic mixture, containing equal proportions of both R-(+)-bupivacaine and S-(-)-bupivacaine. The S-(-) enantiomer, known as levobupivacaine (B138063), has been developed and introduced clinically, partly due to observed differences in toxicity profiles between the enantiomers mdpi.comnih.govnih.govnih.govmdpi.com.
A specific study investigating this compound's enantiomers on the sciatic nerve of rats reported that no significant differences were found between the anesthetic effect of the racemic form and the individual enantiomers. However, the (−)-enantiomer was observed to have slightly lower local anesthetic activity mdpi.comnih.gov. This suggests that while this compound is chiral, the stereoselectivity of its anesthetic effect might be less pronounced compared to other local anesthetics.
Stereoselective Synthesis and Isolation Techniques
The preparation and isolation of specific enantiomers of chiral drugs like this compound involve stereoselective synthesis and chiral separation techniques.
Stereoselective Synthesis: While specific stereoselective synthetic routes for this compound are not extensively detailed in the provided literature, general methods for producing chiral compounds are applicable. These often involve using chiral starting materials, chiral auxiliaries, or asymmetric catalysis to preferentially form one enantiomer over the other. For instance, the synthesis of levobupivacaine (the S-enantiomer of bupivacaine) has been achieved using chiral auxiliaries like (R)-4-benzyl-2-oxazolidinone to prepare the key intermediate (S)-2-piperidinecarboxylic acid, which is then used to synthesize (S)-bupivacaine with high stereoselectivity google.commdpi.comresearchgate.net.
Chiral Isolation and Resolution: Techniques for separating racemic mixtures into individual enantiomers are critical. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method. Various CSPs, including those based on macrocyclic antibiotics, cyclodextrins, and protein derivatives, have been employed for the enantioseparation of bupivacaine mdpi.comnih.govresearchgate.netbmj.comnih.govscispace.comresearchgate.netresearchgate.net. For example, a Chirex 3020 column with a mobile phase of n-hexane:dichloroethane:ethanol has been used to resolve bupivacaine enantiomers, achieving a resolution of Rs=2.36 researchgate.netnih.gov. Other methods include capillary electrophoresis (CE) with chiral selectors like human serum albumin or sulfobutyl ether-β-cyclodextrin researchgate.net, and high-performance thin-layer chromatography (HPTLC) using chiral mobile phase additives such as chondroitin (B13769445) scispace.com. Diastereomeric salt formation, typically with chiral acids like tartaric acid, is another classical resolution technique google.com.
Analytical Characterization of Enantiomeric Purity
Accurate determination of enantiomeric purity is essential for quality control and research. Several analytical techniques are employed for this purpose.
Chiral Chromatography (HPLC): As mentioned, HPLC with chiral columns is a cornerstone for separating and quantifying enantiomers. Methods have been developed to achieve baseline separation of bupivacaine enantiomers, with detection limits in the microgram range researchgate.netnih.govresearchgate.net. The precision of these methods, often expressed as relative standard deviation (RSD), is critical for reliable purity assessment researchgate.netnih.gov. For instance, RSDs ranging from 1.6% to 6.7% have been reported for enantiomeric purity determination of bupivacaine researchgate.netnih.gov.
Chiroptical Detection: Techniques such as Circular Dichroism (CD) and polarimetry can be coupled with chromatographic methods to enhance the detection and quantification of enantiomers researchgate.netnih.gov. CD detection, in particular, has shown good precision for enantiomeric purity analysis researchgate.netnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy, when used with a chiral solvating agent, can directly determine the enantiomeric purity of bupivacaine by creating diastereomeric solvation complexes that lead to signal splitting nih.gov. This method offers a direct approach without prior chromatographic separation.
Table 1: Analytical Separation and Purity Determination Methods for Bupivacaine Enantiomers
| Technique | Chiral Selector/Column | Mobile Phase Example | Detection Method | Reported Resolution (Rs) | Precision (RSD) | Reference(s) |
| HPLC | Chirex 3020 | n-hexane:dichloroethane:ethanol (82:9:9, v/v/v) | UV, CD, Polarimetric | 2.36 | 1.26% - 3.07% | researchgate.netnih.gov |
| HPLC | Chirobiotic V | Not specified | Not specified | Not specified | Not specified | mdpi.com |
| HPLC | RP18, Luna (for purity determination) | Not specified | CD detector | Not specified | 1.6% - 6.7% | researchgate.net |
| HPTLC | Chondroitin (as Chiral Mobile Phase Additive) | Acetonitrile (B52724):methanol:water (16:1:3, v/v/v) | Densitometry | ~0.60 (S-Bup) | < 3.0% | scispace.com |
| Capillary Electrophoresis (CE) | Human Serum Albumin (HSA) | 4mM NH4Ac-NaAc-HAc (pH 4.00) + 0.48mM sulfobutyl ether-β-cyclodextrin | Not specified | Baseline separation | Not specified | researchgate.net |
| 1H NMR Spectroscopy | Chiral Solvating Agent (e.g., CSA, TFAE) | Not specified | NMR | Signal splitting | ±0.6% (for recovery) | nih.gov |
Influence of Chirality on Pre-clinical Biological Activity
The stereochemistry of local anesthetics significantly impacts their pharmacological and toxicological profiles. For bupivacaine, key differences have been observed between its R(+) and S(-) enantiomers.
Potency and Channel Blockade: Research indicates that the R-(+)-enantiomer of bupivacaine is more potent in blocking sodium channels compared to the S-(-)-enantiomer. For instance, R-(+)-bupivacaine was found to be approximately 7 times more potent in blocking sodium channels than the S-(-)-enantiomer bmj.comtandfonline.comhilarispublisher.combmj.com. This difference in potency is also reflected in their interaction with potassium channels, where the R-(+) enantiomer often shows higher activity mdpi.com.
Toxicity: A significant disparity exists in the toxicity profiles of the enantiomers. The R-(+)-enantiomer is considerably more toxic to the cardiovascular system and central nervous system than the S-(-)-enantiomer. This higher toxicity is linked to its greater affinity for cardiac sodium channels mdpi.comnih.govnih.govnih.govmdpi.combmj.comtandfonline.comhilarispublisher.combmj.comepistemonikos.orgnih.gov. Consequently, levobupivacaine (S-(-)-bupivacaine) was developed as a safer alternative.
Membrane Interactions: Studies on lipid membranes have shown that bupivacaine stereospecifically interacts with membranes containing cholesterol. The potency order for membrane disordering was observed as S-(-)-enantiomer < racemate < R-(+)-enantiomer, mirroring their relative stereopotency in channel inhibition. This stereospecific interaction with cholesterol-containing membranes is consistent with the clinical advantages observed for S-(-)-bupivacaine bmj.combmj.com.
Vasoconstriction: In pre-clinical evaluations, the S-(-)-enantiomer of bupivacaine exhibited a stronger vasoconstriction effect compared to the R-(+) enantiomer, with the racemic form showing an intermediate effect mdpi.com.
For this compound specifically, the limited pre-clinical data suggests a less pronounced stereoselectivity in its anesthetic effect compared to bupivacaine, with the (−)-enantiomer showing slightly reduced activity mdpi.comnih.gov. Further research is needed to fully elucidate the stereospecific interactions and activity profiles of this compound's enantiomers.
Mechanistic Investigations of Carbizocaine Action
Interactions with Neuronal Ion Channels
The primary mechanism of local anesthetics involves the blockade of voltage-gated ion channels in neuronal membranes, which are essential for the initiation and propagation of action potentials. vulcanchem.comnews-medical.net Research into Carbizocaine has focused on its effects on both sodium and potassium ion channels to elucidate its anesthetic efficacy.
This compound demonstrates a potent ability to block the sodium channels responsible for the rapid influx of sodium ions (Na+) that constitutes the rising phase of an action potential. vulcanchem.comwikipedia.org This blockade effectively prevents the depolarization of the neuron, thereby inhibiting the transmission of nerve impulses. vulcanchem.com Studies using voltage-clamp techniques on rat dorsal root ganglion neurons have shown that this compound effectively depresses the early inward sodium current. nih.gov
When compared with other local anesthetics, this compound exhibits superior efficacy. Research indicates that it is significantly more potent in blocking the early inward sodium current than both procaine (B135) and trimecaine (B1683256), requiring concentrations lower by one to two orders of magnitude to achieve similar levels of inhibition. vulcanchem.comnih.gov This heightened potency is often attributed to its carbanilate structure and high liposolubility, which facilitate its penetration into biological membranes. vulcanchem.com Further studies on intracellularly dialyzed sensory spinal ganglion cells exposed to the lidocaine (B1675312) derivative this compound also reported a reduction in inward currents. sav.sk
Table 1: Comparative Efficacy of Local Anesthetics on Ion Currents This table summarizes the relative effectiveness of this compound compared to other local anesthetics in blocking neuronal ion currents as observed in rat dorsal root ganglion neurons.
| Drug | Relative Potency on Inward Na+ Current | Relative Potency on Outward K+ Current |
|---|---|---|
| This compound | Most Effective | Most Effective |
| Trimecaine | Intermediate | Intermediate |
| Procaine | Least Effective | Least Effective |
Data sourced from references nih.gov.
Effects on Potassium Outward Current Components
In addition to its pronounced effect on sodium channels, this compound also influences potassium (K+) channels, which are critical for the repolarization phase of the action potential. nih.govblackwellpublishing.com Investigations have revealed that this compound depresses the outward potassium current in mammalian neurons. nih.gov Specifically, its inhibitory action extends to both the fast and slow components of the potassium outward current in the membrane of rat dorsal root ganglion neurons. nih.gov
However, the concentration of this compound required to inhibit the outward potassium currents is substantially higher—by approximately one to more than two orders of magnitude—than that needed to block the inward sodium current. nih.gov This differential sensitivity suggests that while potassium channel interaction is a component of its mechanism, the primary anesthetic action is derived from its potent blockade of sodium channels. nih.gov
Despite its potent effects on both sodium and potassium channels, studies have sought to determine if this compound acts as a specific blocker for either channel type. Research has shown that while it is a highly effective inhibitor of ion currents, it cannot be classified as a specific blocker of either sodium or potassium channels. nih.gov The ratio between the effective concentrations for blocking the inward sodium current and the outward potassium current was found to be almost identical for this compound, procaine, and trimecaine, despite their differing potencies. nih.gov
This lack of specificity suggests a common mechanism of action among these local anesthetics across different ion channels within the neuronal membrane. nih.gov The interaction is likely independent of the specific chemical bond in the molecule's intermediary chain (e.g., ester, anilide, or carbanilate) and points to a more generalized perturbation of channel function. nih.gov
Membrane Interaction Studies
The high liposolubility of this compound suggests that its interaction with the lipid components of cell membranes is a crucial aspect of its function. vulcanchem.com This interaction can alter membrane properties, which in turn influences the function of embedded ion channels.
Studies utilizing artificial lipid bilayers as models for biological membranes provide insight into how anesthetics interact with the lipid environment. These models, such as those composed of dimyristoylphosphatidylcholine (B1235183) (DMPC) and dimyristoylphosphatidylethanolamine (B1222843) (DMPE), represent phospholipid classes found in the outer and inner leaflets of cell membranes, respectively. researchgate.net Research on local anesthetics has shown they can perturb the structure of these lipid bilayers. researchgate.netmdpi.com For instance, X-ray diffraction and fluorescence spectroscopy studies have demonstrated that anesthetics can interact with and disorder the polar head groups and acyl chains of the phospholipid bilayer. researchgate.net While direct studies on this compound's effect on specific artificial bilayers are not detailed in the provided sources, its high liposolubility suggests it readily penetrates and interacts with the lipid matrix, a characteristic shared with other potent local anesthetics. vulcanchem.commdpi.com This interaction is believed to be a key factor in its ability to access and block ion channels from within the membrane.
This compound's interaction extends to more complex biological preparations like synaptosomes and phospholipid membranes. It has been shown to perturb synaptosomal membranes, which are resealed nerve terminals rich in synaptic vesicles and ion channels. scispace.com The disordering effect of local anesthetics can vary with the depth of the membrane, with some studies indicating that the perturbation increases deeper within the membrane's hydrophobic core. scispace.com
Table 2: Summary of this compound's Effects on Phospholipid Metabolism This table outlines the observed changes in phospholipid metabolism in the presence of this compound.
| Phospholipid Type | Effect of this compound | Implied Mechanism |
|---|---|---|
| Neutral Phospholipids (B1166683) | Decreased ³²P Incorporation | Inhibition of phosphatidate phosphohydrolase |
| Acidic Phospholipids | Increased ³²P Incorporation | Inhibition of phosphatidate phosphohydrolase |
Data sourced from reference vulcanchem.com.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dimyristoylphosphatidylcholine (DMPC) |
| Dimyristoylphosphatidylethanolamine (DMPE) |
| Lidocaine |
| Phosphatidate phosphohydrolase |
| Potassium |
| Procaine |
| Sodium |
Influence on Membrane Dynamics and Order
This compound has been shown to significantly alter the physical properties of lipid membranes, primarily by increasing membrane dynamics and decreasing molecular order. physionet.org This perturbation effect has been characterized using techniques such as electron paramagnetic resonance (EPR) spectroscopy with spin probes. physionet.org Studies show that this compound, at drug-to-lipid molar ratios from 0.1 to 1, increases the fluidity of the membrane. physionet.org
The magnitude of this effect is highly dependent on the lipid composition of the membrane. The most significant perturbation is observed in liposomes prepared from total brain lipids, which have a complex composition. physionet.orgscispace.com In contrast, the effect is minimal and almost disappears in liposomes composed solely of lecithin (B1663433) (phosphatidylcholine), indicating that the presence of diverse lipid species facilitates this compound's membrane-disrupting action. physionet.org As the concentration of this compound increases, it reduces the differences in dynamics between various types of lipid membranes, effectively overriding the influence of the initial lipid composition. physionet.org
Further investigations into the biomechanical characteristics of bilayer lipid membranes (BLM) reveal that this compound concentrations ranging from 20 µmol/L to 0.1 mmol/L can cause a substantial decrease (15-40%) in the modulus of elasticity, a measure of membrane stiffness. rsc.org This effect, which is about an order of magnitude stronger than that of lidocaine, confirms that this compound makes the membrane more fluid and less resistant to deformation. rsc.org The neutral form of the anesthetic is particularly effective at inducing these changes. rsc.org The disordering effect of this compound also varies with depth within the membrane, with a greater increase in configurational freedom for the deeper acyl chains of the lipids. scispace.com
Table 1: Summary of this compound's Influence on Membrane Properties
| Parameter | Observed Effect | Influencing Factors | Supporting Evidence |
| Membrane Dynamics/Fluidity | Increased | Lipid Composition, Drug Concentration | physionet.org |
| Membrane Order | Decreased | Lipid Composition, Drug Concentration | physionet.orgscispace.com |
| Modulus of Elasticity (Stiffness) | Decreased (15-40%) | pH (Neutral form more active), Drug Concentration | rsc.org |
| Depth-Dependent Disordering | Effect increases with depth into the membrane core | Molecular structure of the anesthetic | scispace.com |
Impact on Phospholipid Metabolism and Incorporation of Isotopes
This effect is notably potent, as this compound stimulates ³²P incorporation at concentrations several orders of magnitude lower than other local anesthetics like procaine, lidocaine, and cinchocaine. nih.gov The compound demonstrates a differential impact on various phospholipid classes. It decreases ³²P incorporation into neutral phospholipids while simultaneously increasing its incorporation into acidic phospholipids. nih.gov This is believed to result from the inhibition of the enzyme phosphatidate phosphohydrolase. nih.gov Furthermore, the specific increase in ³²P incorporation into phosphatidylserine (B164497) suggests that this phospholipid's synthesis also originates from phosphatidic acid. nih.gov
Table 2: Comparative Effects of Local Anesthetics on ³²P Incorporation into Phospholipids
| Compound | Effect on ³²P Incorporation | Potency Comparison | Proposed Mechanism |
| This compound | Biphasic: Stimulatory at low concentrations, inhibitory at high concentrations. Increases incorporation into acidic phospholipids (e.g., phosphatidylserine) and decreases in neutral ones. | Stimulatory effect observed at concentrations several orders of magnitude lower than other tested anesthetics. nih.gov | Inhibition of phosphatidate phosphohydrolase. nih.gov |
| Procaine | Biphasic effect observed. nih.gov | Requires significantly higher concentrations than this compound for stimulatory effect. nih.gov | Affects de novo synthesis of phosphatidic acid. nih.gov |
| Lidocaine | Biphasic effect observed. nih.gov | Requires significantly higher concentrations than this compound for stimulatory effect. nih.gov | Affects de novo synthesis of phosphatidic acid. nih.gov |
| Cinchocaine | Biphasic effect observed. nih.gov | Requires significantly higher concentrations than this compound for stimulatory effect. nih.gov | Affects de novo synthesis of phosphatidic acid. nih.gov |
Structure Activity Relationship Sar Studies
Correlating Chemical Structure with Mechanistic Biological Activity
Local anesthetics, including Carbizocaine, exert their primary effect by blocking voltage-gated sodium channels (Navs) frontiersin.org, drugbank.com. This blockade inhibits the influx of sodium ions, which is essential for the depolarization phase of an action potential, thereby preventing the generation and propagation of nerve impulses sav.sk, frontiersin.org, drugbank.com. This compound, as a carbanilate local anesthetic, has been shown to depress both the early sodium inward current and the outward potassium currents in neurons sav.sk, cnjournals.com. Specifically, this compound was found to be more effective than procaine (B135) (an ester type) and trimecaine (B1683256) (an anilide type) in blocking the inward sodium current sav.sk. This enhanced effectiveness is directly correlated with its chemical structure, which allows for potent interaction with the sodium channel.
| Compound | Intermediary Chain Type | Relative Effectiveness (vs. Procaine/Trimecaine) | Primary Target Interaction |
| This compound | Carbanilate | 1-2 orders of magnitude more effective | Sodium channels |
| Procaine | Ester | Less effective | Sodium channels |
| Trimecaine | Anilide | Less effective | Sodium channels |
Table 1: Comparative effectiveness of this compound against ester and anilide local anesthetics in blocking neuronal currents. Data derived from sav.sk.
Role of Intermediary Chain Chemical Bonds (Ester, Anilide, Carbanilate)
The intermediary chain, connecting the lipophilic aromatic moiety to the hydrophilic amine group, is a critical determinant of a local anesthetic's properties. This compound features a carbanilate linkage in this position sav.sk, researchgate.net. Studies comparing this compound with procaine (ester) and trimecaine (anilide) indicate that while the fundamental mechanism of action—blocking sodium channels—is similar across these different intermediary chain types, the carbanilate structure of this compound confers significantly higher potency sav.sk. Specifically, this compound was found to be one to over two orders of magnitude more effective than procaine or trimecaine in inhibiting neuronal currents sav.sk. Phenylcarbamic acid derivatives, which include carbanilates, are noted for their high local anesthetic potency researchgate.net.
Impact of Aromatic Moiety Structure
The aromatic moiety of local anesthetics is crucial for lipophilicity, which influences the drug's ability to penetrate nerve membranes and reach its target site nih.gov, softbeam.net, rsc.org. While the precise SAR of this compound's aromatic moiety is not detailed in the provided literature, general principles suggest that modifications to this part of the molecule, such as the addition of substituents, can significantly affect the intensity and duration of local anesthetic effects rsc.org. The presence of an aromatic group is generally considered important for local anesthetic activity, though not strictly necessary for all carbamate (B1207046) derivatives researchgate.net. Aromatic groups can also influence biological interactions through mechanisms like π-stacking and hydrophobic interactions within the binding site nih.gov, nih.gov.
Stereochemical Contributions to Activity
Stereochemistry plays a vital role in the biological activity of many pharmaceutical compounds, as different stereoisomers can exhibit distinct potencies, efficacies, or even toxicities uou.ac.in, khanacademy.org, wikipedia.org. For instance, one enantiomer of a drug might be highly active while the other is inactive or harmful uou.ac.in, wikipedia.org. While the provided literature does not specify whether this compound possesses chiral centers or if its stereoisomers have been evaluated for differential activity, the general principle of stereochemistry's impact on drug action is well-established. If this compound were chiral, its specific spatial arrangement of atoms could significantly influence its binding affinity and efficacy at the sodium channel mdpi.com.
Pre Clinical Research Methodologies and Findings Mechanism Focused
Comparative Pharmacological Investigations with Related Compounds
Carbizocaine has been pharmacologically compared with other local anesthetics, such as procaine (B135) and lidocaine (B1675312), to understand its relative potency and mechanism. In studies using rat DRG neurons, this compound demonstrated significantly higher potency in blocking ion currents compared to procaine and trimecaine (B1683256) (a congener of lidocaine) sav.sknih.gov. Specifically, this compound required one to more than two orders of magnitude lower concentrations to inhibit sodium currents than procaine or trimecaine sav.sk.
Furthermore, investigations into the effects of local anesthetics on lipid bilayers and ion transport dynamics, using gramicidin (B1672133) D channels as a model, showed that this compound significantly affected ion transport, suggesting a strong interaction with the channel's internal region nih.gov. Its effect on the modulus of elasticity of lipid bilayers was also noted, with this compound causing a considerable decrease, an effect approximately one order of magnitude stronger than that of lidocaine nih.gov. This indicates that this compound may interact non-specifically with membrane structures, with its efficacy influenced by the hydrophobic moiety of the molecule nih.gov.
Comparisons also extend to their effects on phospholipid metabolism. This compound demonstrated a unique ability to increase 32P incorporation into phospholipids (B1166683) at concentrations several orders of magnitude lower than other tested local anesthetics like procaine, lidocaine, cinchocaine, and heptacaine (B1206815) nih.gov. This suggests a potentially distinct or more potent interaction with the biochemical pathways involved in phospholipid synthesis nih.gov.
Compound List:
this compound
Procaine
Trimecaine
Lidocaine
Cinchocaine
Heptacaine
Ropivacaine
Tetracaine
Amethocaine
Articaine
Mepivacaine
Advanced Analytical Methodologies in Carbizocaine Research
Chromatographic Techniques for Enantioseparation
The chiral nature of many pharmaceutical compounds necessitates methods capable of separating enantiomers, as different stereoisomers can exhibit distinct pharmacological activities and metabolic profiles. High-Performance Liquid Chromatography (HPLC) on chiral stationary phases (CSPs) is a cornerstone technique for achieving such separations.
HPLC utilizing CSPs is a powerful tool for the enantioseparation of chiral molecules like carbizocaine. These phases are designed with chiral selectors that interact differentially with the enantiomers of an analyte, leading to varying retention times and thus enabling separation. Common classes of CSPs that have demonstrated efficacy in separating various chiral compounds include those based on polysaccharides, cyclodextrins, and macrocyclic antibiotics.
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely recognized for their broad applicability in chiral separations. These phases can resolve a significant percentage of chiral compounds by offering multiple interaction mechanisms, including hydrogen bonding, π-π interactions, and steric fit mdpi.comnih.gov.
Cyclodextrin-based CSPs: Cyclodextrins, with their unique cavity structures, serve as effective chiral selectors. They can be immobilized onto solid supports to create CSPs, facilitating enantioseparation through inclusion complex formation csfarmacie.cz.
Macrocyclic Antibiotic-based CSPs: Compounds like teicoplanin aglycone, a type of macrocyclic antibiotic, have been employed as CSPs, demonstrating strong chiral recognition capabilities for various analytes, including phenylcarbamic acid derivatives, often achieving good resolutions researchgate.net. These phases can typically be operated in normal-phase, reversed-phase, and polar organic modes csfarmacie.cz.
The selection of an appropriate CSP is critical, as different phases exhibit varying selectivities for different classes of chiral molecules. For this compound, specific studies detailing its enantioseparation on these phases would be essential for method development.
Table 1: Common Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Examples | Typical Mobile Phase Modes | Key Features |
| Polysaccharide Derivatives | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (NP), Reversed Phase (RP), Polar Organic Mode | Broad applicability, multiple interaction mechanisms (H-bonding, π-π, steric), effective for a wide range of chiral compounds mdpi.comnih.gov. |
| Cyclodextrin Derivatives | β-cyclodextrin-based CSPs | NP, RP, Polar Organic Mode | Inclusion complex formation, effective for various chiral molecules due to chiral cavity csfarmacie.cz. |
| Macrocyclic Antibiotics | Teicoplanin aglycone | NP, RP, Polar Organic Mode | Strong chiral recognition capabilities, effective for specific compound classes like phenylcarbamic acid derivatives researchgate.net. |
| Other Novel CSPs | Chiral mesostructured hydroxide (B78521) zinc carbonate | NP | Hierarchical chiralities, potential for novel chiral recognition mechanisms rsc.org. |
Achieving optimal enantioseparation requires meticulous optimization of chromatographic parameters. The mobile phase composition is paramount, influencing analyte retention, selectivity, and peak shape.
Mobile Phase Composition: For normal-phase HPLC on polysaccharide-based CSPs, mixtures of alkanes (e.g., n-hexane) with polar modifiers (e.g., isopropanol, ethanol, acetonitrile) are commonly used csfarmacie.czmdpi.com. The addition of small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid (TFA), acetic acid, formic acid, diethylamine (B46881) (DEA), ethylenediamine (B42938) (EDA)) can significantly improve peak symmetry and resolution, particularly for acidic or basic analytes chiraltech.com. For polar organic modes, mixtures of alcohols and acetonitrile (B52724) with acidic or basic modifiers are also employed researchgate.net.
Column Temperature: Temperature affects the thermodynamics of the chiral recognition process and can influence selectivity and retention times. Systematic variation of temperature can help optimize separations rsc.org.
Flow Rate: While flow rate primarily impacts analysis time and backpressure, it can also subtly affect resolution and efficiency.
Optimization strategies often involve screening various CSPs, followed by systematic variation of mobile phase components (solvents, modifiers, their concentrations) and temperature to achieve baseline separation and high resolution (Rs) values mdpi.comrsc.orgchemsociety.org.ng.
Spectroscopic Techniques for Molecular and Membrane Analysis
Spectroscopic techniques offer insights into the molecular structure and dynamics of compounds, as well as their interactions with complex environments like biological membranes.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying molecules with unpaired electrons, such as nitroxide spin labels. When incorporated into lipid membranes, these spin labels act as reporters of the local membrane environment, providing information on fluidity, order, and molecular dynamics.
Research has utilized EPR spectroscopy to investigate the perturbation effects of this compound on lipid membranes. Studies have employed spin-labelled stearic acids, such as 16-doxyl stearic acid, and spin-labelled phospholipids (B1166683) like 14-doxyl phosphatidylcholine, to probe changes induced by this compound nih.govnih.gov. These investigations revealed that this compound disorders lipid membranes. Specifically, it increases membrane dynamics and decreases membrane order, with this effect becoming more pronounced towards the hydrophobic methyl terminal of lipid acyl chains nih.gov. The magnitude of this perturbation is dependent on the lipid composition of the membrane, with brain total lipid liposomes showing a more pronounced effect compared to lecithin (B1663433) liposomes nih.gov. These findings suggest that this compound-induced membrane perturbations may influence the function of membrane-bound proteins, such as ion channels nih.gov. The drug/lipid molar ratios investigated in these studies ranged from 0.1 to 1, indicating significant effects at relatively low concentrations nih.gov.
Table 2: EPR Spectroscopic Studies on this compound's Membrane Perturbation
| Study Reference | Membrane Model | Spin Probe(s) | Observed Effect of this compound | Concentration Range (Drug/Lipid Molar Ratio) |
| nih.gov | Planar lipid membrane (bovine brain total lipids) | Spin-labelled stearic acids | Disorders the membrane; effect increases towards methyl terminal of acyl chains. | (1.6 ± 1.3) x 10⁻⁵ mol/L (for conductivity block) |
| nih.gov | Lecithin liposomes, Rat brain total lipid liposomes | 16-doxyl stearic acid, 14-doxyl phosphatidylcholine | Increases membrane dynamics and/or decreases membrane order. More pronounced effect in brain total lipid liposomes. Effect diminished in pure lecithin liposomes. | 0.1 to 1 |
| sav.sk | Chloroplasts (thylakoid membranes) | (Implied, related to amphiphilic amine studies) | Correlates with potency to perturb lipid membrane structure. Diminishes ESR signal II connected to PS II donor side. | > 0.05 mol/L (for some amines) |
General Analytical Approaches for Compound Characterization (Non-routine Identification)
Beyond enantioseparation and membrane interaction studies, a range of general analytical techniques are essential for the comprehensive characterization of this compound, particularly for non-routine identification and structural elucidation. These methods provide information on molecular weight, elemental composition, and detailed structural features.
Mass Spectrometry (MS): MS is indispensable for determining the molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) can provide accurate mass measurements. Tandem MS (MS/MS) can further elucidate structural fragments, aiding in the identification of impurities or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HSQC, HMBC), provides detailed information about the connectivity of atoms, stereochemistry, and three-dimensional structure of this compound. This is crucial for confirming its identity and characterizing any structural variations.
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can identify characteristic functional groups present in the this compound molecule, such as carbonyl, amine, and aromatic ring vibrations, contributing to its structural fingerprint.
Chromatographic Purity Analysis: Standard HPLC methods, often employing UV-Vis detection, are used to assess the purity of this compound samples, quantifying the main compound and detecting any related impurities.
These techniques, when used in combination, provide a robust framework for the complete analytical characterization of this compound, supporting its research and development.
Computational and Theoretical Chemistry Approaches
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are pivotal in understanding how Carbizocaine interacts with potential biological targets. These in silico techniques predict the binding affinity and orientation of this compound within the active sites of proteins, such as ion channels or enzymes, which are crucial for its pharmacological activity researchgate.netnih.gov. Docking simulations typically involve scoring functions that estimate the binding energy, identifying key interactions like hydrogen bonds, van der Waals forces, and hydrophobic contacts that stabilize the ligand-receptor complex researchgate.netnih.gov. For instance, studies might explore this compound's binding to sodium channels, a common target for local anesthetics, to identify specific residues involved in the interaction and to rationalize structure-activity relationships nih.govsav.sk. These computational predictions serve as a starting point for experimental validation and can help prioritize this compound derivatives with improved binding characteristics.
Conformational Analysis and Energetic Minimization
The biological activity of a molecule is often dictated by its three-dimensional shape, or conformation. Conformational analysis and energetic minimization are employed to identify the most stable spatial arrangements of this compound. These methods, often utilizing molecular mechanics force fields, explore the potential energy surface of the molecule to map out various conformers and determine their relative energies fiveable.me. By calculating the energy associated with different torsional angles and bond rotations, researchers can pinpoint the low-energy conformations that this compound is most likely to adopt in solution or when interacting with a biological environment fiveable.me. Understanding these preferred conformations is vital, as only specific conformers may be able to fit into the binding pockets of target molecules.
Quantum Chemical Calculations
Quantum chemical calculations, frequently employing Density Functional Theory (DFT), provide a more rigorous approach to characterizing the electronic structure and properties of this compound rsc.orgrsc.orgnih.govmdpi.comnih.govauctr.edu. These calculations can determine fundamental parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, molecular electrostatic potential (MEP) maps, and atomic charges. The HOMO-LUMO gap, for example, is an indicator of the molecule's reactivity and stability, with smaller gaps often correlating with higher reactivity mdpi.combiolscigroup.us. MEP maps can reveal electron-rich and electron-poor regions, predicting sites of electrophilic and nucleophilic attack. Furthermore, quantum chemical methods can calculate properties like dipole moments and polarizability, which influence intermolecular interactions and solubility mdpi.combiolscigroup.us. These calculations are essential for understanding reaction mechanisms, predicting spectroscopic properties, and providing accurate parameters for molecular mechanics and dynamics simulations.
Simulations of Drug-Membrane Interactions
Given that many drugs, including local anesthetics, exert their effects by interacting with cell membranes, simulations of drug-membrane interactions are critical for this compound. Molecular dynamics (MD) simulations are widely used to study how this compound partitions into and traverses lipid bilayers, which are models for biological membranes nih.govnih.govnih.govmdpi.comrsc.org. These simulations can quantify the thermodynamics of partitioning, providing free energy profiles that indicate the energetic favorability of this compound moving from an aqueous environment into the hydrophobic core of the membrane nih.govnih.govnih.govuni-saarland.de. Researchers examine parameters such as membrane area per lipid, order parameters, and diffusion coefficients to understand how this compound perturbs the membrane structure and dynamics nih.gov. Such studies can reveal the preferred orientation of this compound within the bilayer, its potential to form water channels, and how its interaction strength varies with different lipid compositions, including the presence of cholesterol nih.govnih.govuni-saarland.de.
Compound List:
this compound
Pharmaceutical Formulation Science Non Clinical Development
Formulation Development for Research Applications
The development of Carbizocaine formulations for research applications has primarily centered on topical preparations, aiming to deliver the local anesthetic effectively for various dermatological and wound care scenarios.
Topical Preparations (e.g., Hydro-Ointments, Collyria)
This compound has been investigated as an active pharmaceutical ingredient (API) in several topical formulations. Studies have explored its use in hydro-ointment and hydrocream bases designed for the treatment of deep dermal burns researchgate.netresearchgate.netnih.govnih.govnlk.cz. These formulations typically incorporate various gel-forming substances to achieve the desired semi-solid consistency and release characteristics.
In the context of hydro-ointments, this compound was evaluated alongside Lidocaine (B1675312) in sixteen different bases, which included gel-forming agents such as hydroxypropyl-methylcellulose (HPMC), hydroxyethylcellulose (HEC), Carbopol 934, and Pluronic F-127 researchgate.netnih.govnlk.cz. Similarly, research into hydrocream preparations for dermal burns also utilized this compound, often in combination with Lidocaine, Chlorhexidine, and the immunomodulating substance Glucan researchgate.netnih.gov.
Furthermore, this compound has been formulated into collyria (eye drops), indicating its potential application in ophthalmic preparations researchgate.netresearchgate.netnlk.czgmpua.comscribd.com. The formulation of this compound in collyria involved studies assessing its local anesthetic activity researchgate.netresearchgate.netnlk.czscribd.com.
Evaluation of Physicochemical Properties of Formulations
The suitability of this compound formulations is assessed through the evaluation of key physicochemical properties, including liberation capability, rheological properties, and washability.
Liberation Capability: Research has demonstrated that the concentration of gel-forming substances significantly influences the liberation rate of this compound. An increase in the concentration of HPMC, HEC, Carbopol 934, or Pluronic F-127 in ointment bases was found to decrease this compound liberation researchgate.netnih.govnlk.cz. Similarly, the addition of humectant additives to the ointment base also resulted in a decrease in the released amount of this compound researchgate.netnih.govnlk.cz. Comparative studies in hydrocream bases indicated that Lidocaine exhibited a higher release rate compared to this compound and Chlorhexidine researchgate.netnih.gov. While silicone oil did not affect this compound release, it promoted the release of Lidocaine and Chlorhexidine researchgate.netnih.govresearchgate.net.
Rheological Properties: The inclusion of local anesthetic agents, including this compound, was observed to influence the viscosity and flow properties of the ointment and cream bases researchgate.netresearchgate.netnih.govnih.govnlk.czresearchgate.net. Specifically, local anesthetics were found to decrease the viscosity of the tested ointment bases researchgate.netnih.govnlk.cz. Hydrophilic macromolecular dispersions, such as those based on Natrosol, exhibited non-Newtonian behavior with pseudoplastic flow, whereas glucan-containing gels displayed thixotropic properties researchgate.net.
Washability: The washability of different ointment bases was evaluated, with the Carbopol ointment base showing the highest coefficient of washability researchgate.netnih.govnlk.cz. This property is crucial for topical formulations, influencing their persistence and removal from the application site.
Novel Delivery Systems for Research Agents (e.g., Hydrogel-based Systems)
While specific research detailing this compound within advanced novel delivery systems such as nanoparticles or stimuli-responsive hydrogels was not extensively found in the reviewed literature, hydrogel-based systems represent a significant area of development for topical drug delivery mdpi.comnih.govresearchgate.netnih.govsaudijournals.com. Hydrogels, characterized by their three-dimensional hydrophilic polymer networks, offer potential for controlled and sustained release of active substances due to their high water content and biocompatibility mdpi.comresearchgate.netnih.govsaudijournals.com.
The general principles of hydrogel formulation involve polymers like Carbopol, HPMC, and cellulose (B213188) derivatives, which can be tailored to control drug release kinetics and improve penetration mdpi.comsaudijournals.com. These systems are designed to overcome limitations of conventional formulations, such as poor bioavailability and rapid clearance nih.gov. Future research could explore the incorporation of this compound into such advanced hydrogel matrices to potentially enhance its therapeutic profile for topical applications.
Interaction with Excipients and Formulation Components
Understanding drug-excipient compatibility is a cornerstone of pharmaceutical formulation development, essential for ensuring the stability, efficacy, and safety of the final product veeprho.comresearchgate.netjournalajocs.comcutm.ac.in. Interactions between this compound and formulation components have been investigated to a limited extent.
In hydrocream formulations, studies measuring surface tension did not reveal any interaction between this compound and Chlorhexidine researchgate.netnih.gov. The impact of silicone oil on this compound release was also assessed, with findings indicating no influence on its liberation researchgate.netnih.govresearchgate.net.
Generally, drug-excipient compatibility studies involve assessing both physical and chemical interactions. Physical interactions can sometimes be beneficial, improving properties like solubility, while chemical interactions can lead to API degradation, formation of impurities, and a reduction in potency or an increase in toxicity veeprho.comcutm.ac.in. Therefore, careful selection and evaluation of excipients are critical during the pre-formulation stage to prevent adverse interactions and ensure the development of a robust formulation veeprho.comjournalajocs.comcutm.ac.in.
Compound Names Mentioned:
| Compound Name | Category |
| This compound | Local Anesthetic |
| Lidocaine | Local Anesthetic |
| Chlorhexidine | Antimicrobial |
| Glucan | Immunomodulating Agent |
| Hydroxypropyl-methylcellulose | Gel-forming Agent |
| Hydroxyethylcellulose | Gel-forming Agent |
| Carbopol 934 | Gel-forming Agent |
| Pluronic F-127 | Gel-forming Agent |
| Emulgator E 2155 | Emulsifier |
| Polysorbate 80 | Surfactant |
| Silicone oils | Emollient/Lubricant |
| Trimethoprim | Antibiotic |
| Sulfadimidine | Antibiotic |
| Pleuran | Immunomodulating Agent |
| Zinc sulfate | Mineral Salt |
| Natrosol | Thickener/Stabilizer |
| Methocel | Thickener/Stabilizer |
| Pentacaine | Local Anesthetic |
| Heptacaine (B1206815) | Local Anesthetic |
| Tetracaine | Local Anesthetic |
| Cinchocaine | Local Anesthetic |
Data Tables:
Table 1: this compound Liberation from Ointment and Cream Bases
| Ointment/Cream Base Composition (Key Components) | Formulation Type | Key Formulation Parameter Varied | Impact on this compound Liberation | Source |
| Hydro-ointment bases with gel-forming agents | Hydro-ointment | Concentration of gel-forming substance (HPMC, HEC, Carbopol 934, Pluronic F-127) | Decreased liberation with increased concentration | researchgate.netnih.govnlk.cz |
| Hydro-ointment bases with humectant additive | Hydro-ointment | Presence of humectant additive | Decreased liberation | researchgate.netnih.govnlk.cz |
| Hydrocream bases (Emulgator E 2155, Polysorbate 80, silicone oils) | Hydrocream | Base composition | Lower release compared to Lidocaine | researchgate.netnih.gov |
| Hydrocream bases with silicone oil | Hydrocream | Presence of silicone oil | No influence on release | researchgate.netnih.govresearchgate.net |
Table 2: Physicochemical Properties of this compound-Containing Formulations
| Formulation Type | Key Physicochemical Property | Observation/Finding | Impact on this compound | Source |
| Hydro-ointment | Rheological Properties | Local anesthetics (including this compound) decreased viscosity | Decreased viscosity | researchgate.netnih.govnlk.cz |
| Hydrocream | Rheological Properties | Addition of drugs influenced flow properties | Influenced flow | researchgate.netnih.govresearchgate.net |
| Hydro-ointment | Washability | Carbopol ointment base showed the highest coefficient | N/A | researchgate.netnih.govnlk.cz |
| Natrosol dispersions | Rheological Properties | Non-Newtonian character with pseudoplastic flow | N/A | researchgate.net |
| Glucan-containing gels | Rheological Properties | Thixotropic | N/A | researchgate.net |
Table 3: this compound Interaction with Specific Formulation Components
| Component/Excipient | Type of Interaction Assessed | Observed Interaction with this compound | Effect on this compound Release/Properties | Source |
| Chlorhexidine | Surface Tension Measurement | No interaction observed | Not specified | researchgate.netnih.gov |
| Silicone oil | Release study | No influence on release | No influence on release | researchgate.netnih.govresearchgate.net |
Future Research Directions
Elucidation of Remaining Mechanistic Ambiguities
While Carbizocaine is known to function as a local anesthetic, the precise details of its mechanism of action are not fully understood, presenting a significant area for future investigation. Current research indicates that this compound perturbs lipid membranes, and this disordering effect may influence the function of ion channels embedded within them, such as gramicidin (B1672133) channels. nih.gov The anesthetic effect increases toward the core of the membrane, suggesting a deep interaction with the lipid acyl chains. nih.gov
However, unlike classic local anesthetics that are characterized as specific blockers of sodium or potassium channels, studies suggest this compound's mechanism is not specific to one type of ion channel. researchgate.netresearchgate.net This lack of specificity, coupled with a profound blocking effect that increases at lower external pH, points to a complex interaction with the neuronal membrane that requires further study. researchgate.netresearchgate.net Future research should aim to clarify whether the primary anesthetic action is a direct effect on ion channel proteins, an indirect consequence of membrane perturbation, or a combination of both. Resolving these ambiguities is crucial for a complete understanding of its pharmacological profile.
Exploration of Novel Analogues through Targeted Synthesis
The synthesis of novel analogues of this compound, a derivative of phenylcarbamic acid, represents a promising avenue for developing agents with improved properties. mdpi.comresearchgate.net Research has already been conducted on various substituted phenylcarbamic acid esters, exploring how changes in the molecular structure, such as the position of alkoxy substituents, affect their properties. mdpi.comresearchgate.net
Future synthetic efforts could focus on several key goals:
Enhancing Potency and Duration: Modifying the lipophilic (heptyloxy group) or hydrophilic (diethylamino group) portions of the molecule could lead to analogues with increased potency or a longer duration of action.
Improving Selectivity: Targeted synthesis could yield compounds with greater selectivity for specific nerve fiber types, potentially reducing side effects.
Investigating Stereochemistry: Although initial studies on this compound's enantiomers did not find significant differences in anesthetic effect, further exploration of stereoisomers in novel analogues could be warranted, as stereoselectivity is a key factor for other local anesthetics. mdpi.com
Systematic synthesis and screening of new derivatives will be essential for identifying next-generation local anesthetics based on the this compound scaffold.
Application of Advanced Spectroscopic and Imaging Techniques in Mechanistic Studies
To unravel the molecular interactions of this compound with neuronal membranes, the application of advanced analytical techniques is indispensable. Electron Spin Resonance (ESR) spectroscopy has already been employed to demonstrate this compound's disordering effect on lipid membranes and its interference with the donor side of photosystem II in chloroplasts, highlighting its membrane-perturbing capabilities. nih.govresearchgate.net
Future studies could leverage a broader array of high-resolution techniques:
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide atomic-level detail on how this compound inserts into lipid bilayers and interacts with specific lipid groups and membrane proteins.
Fourier Transform Infrared (FTIR) Spectroscopy: Useful for detecting changes in the conformational state of both lipids and channel proteins upon drug binding. researchgate.net
Fluorescence Spectroscopy: Can be used with fluorescent probes to study the drug's location within the membrane and its effect on membrane fluidity and dynamics. researchgate.net
Atomic Force Microscopy (AFM): Could visualize changes in membrane structure and organization in the presence of this compound at the nanoscale.
By employing these powerful techniques, researchers can build a more detailed and dynamic picture of how this compound functions at the molecular level.
Development of Integrated Computational-Experimental Research Paradigms
The integration of computational modeling with experimental research offers a synergistic approach to understanding and developing local anesthetics like this compound. While specific computational studies on this compound are not yet prominent in the literature, this paradigm is a clear future direction for the field.
Potential applications include:
Molecular Docking: Simulating the interaction of this compound and its analogues with models of voltage-gated sodium channels and other relevant proteins to predict binding affinities and modes of action.
Molecular Dynamics (MD) Simulations: Modeling the behavior of this compound within a lipid bilayer over time to provide insights into its membrane-perturbing effects and its influence on membrane properties.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models that correlate the chemical structures of a series of this compound analogues with their experimentally determined anesthetic activity. This can guide the synthesis of new compounds with enhanced efficacy.
These computational approaches, when used to generate hypotheses that are then tested experimentally, can significantly accelerate the pace of research and discovery.
Expansion of Formulation Science for Enhanced Research Tools and Delivery Systems
Advancements in formulation science are critical for optimizing the delivery of this compound and for creating better research tools. Studies have explored this compound in various topical formulations, such as creams, and have investigated its release from different bases. researchgate.net The potential for incorporating this compound into more advanced drug delivery systems is a key area for future development.
Future research in formulation science could focus on:
Transdermal Delivery Systems: Developing patches, hydrogels, or iontophoretic devices to provide controlled, non-invasive, and prolonged local anesthesia. google.comgoogle.comgoogleapis.com
Novel Topical Formulations: Investigating liposomes, microemulsions, or nanoparticles to improve skin penetration and bioavailability for topical applications. google.com
Fast-Dissolving Oral Films: For applications in oral or buccal anesthesia, oral thin films could offer rapid onset and ease of use. researchgate.net
Controlled-Release Formulations: Designing injectable formulations, such as microspheres or in-situ forming gels, that provide sustained release of this compound for long-lasting nerve blocks.
The development of these sophisticated delivery systems will not only enhance the potential clinical utility of this compound but also provide researchers with advanced tools to study its effects with greater precision.
Q & A
Q. Methodological Answer :
- Framework Application : Use the PICO framework (Population: animal/cell model; Intervention: this compound dosage; Comparison: control/placebo; Outcome: molecular targets or physiological effects) to structure hypotheses .
- Experimental Controls : Include sham-treated groups and dose-response gradients to isolate this compound-specific effects .
- Data Collection : Employ quantitative methods (e.g., electrophysiological recordings for neuronal activity) and qualitative observations (e.g., behavioral changes) .
- Reproducibility : Document protocols in line with guidelines for experimental rigor, including equipment calibration and batch-specific reagent details .
Advanced: How can researchers resolve contradictions in pharmacokinetic data for this compound across different experimental models?
Q. Methodological Answer :
- Triangulation : Cross-validate results using complementary techniques (e.g., LC-MS for plasma concentration vs. microdialysis for tissue-specific uptake) .
- Contradiction Analysis : Apply dialectical frameworks to identify principal contradictions (e.g., species-specific metabolic pathways vs. assay sensitivity limitations) .
- Statistical Re-evaluation : Use meta-analytic tools to assess heterogeneity across studies, adjusting for variables like bioavailability or experimental duration .
Basic: What steps ensure reproducibility in this compound synthesis and characterization studies?
Q. Methodological Answer :
- Synthesis Documentation : Provide detailed reaction conditions (temperature, catalysts) and purity validation (HPLC, NMR spectra) in supporting information .
- Batch Consistency : Report supplier details, lot numbers, and storage conditions for reagents .
- Peer Validation : Share raw datasets and analysis code via repositories like Zenodo or Figshare .
Advanced: What methodologies optimize the detection of this compound’s metabolites in complex biological matrices?
Q. Methodological Answer :
- Analytical Optimization : Validate mass spectrometry parameters (e.g., ionization mode, collision energy) using spiked matrices to account for ion suppression .
- Sample Preparation : Compare extraction efficiencies of techniques like protein precipitation vs. solid-phase extraction .
- Machine Learning : Train models to distinguish metabolite peaks from noise in high-throughput datasets .
Basic: How should researchers conduct a systematic literature review on this compound’s therapeutic applications?
Q. Methodological Answer :
- Source Selection : Prioritize primary literature from PubMed, Scopus, and Web of Science, excluding non-peer-reviewed platforms like Wikipedia .
- Search Strategy : Use Boolean operators (e.g., "this compound AND (analgesic OR antiarrhythmic)") and filter by study type (e.g., in vivo, in vitro) .
- Critical Appraisal : Apply FINER criteria to evaluate study quality (Feasibility, Novelty, Ethics, Relevance) .
Advanced: How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s systemic effects?
Q. Methodological Answer :
- Data Harmonization : Use platforms like Galaxy or KNIME to normalize datasets across omics layers .
- Pathway Enrichment : Apply tools such as STRING or DAVID to identify overlapping pathways affected by this compound .
- Validation : Confirm computational predictions with targeted experiments (e.g., siRNA knockdown of predicted gene targets) .
Basic: What ethical considerations are critical when designing human trials involving this compound?
Q. Methodological Answer :
- Informed Consent : Clearly articulate risks (e.g., cardiac side effects) and benefits in participant documentation .
- Safety Protocols : Predefine stopping criteria (e.g., QT interval prolongation) and adverse event reporting workflows .
- Regulatory Compliance : Align with institutional review board (IRB) guidelines and Declaration of Helsinki principles .
Advanced: How can researchers address conflicting results in this compound’s synergistic effects with other compounds?
Q. Methodological Answer :
- Dose-Response Surface Modeling : Use tools like Combenefit to quantify synergy/additive effects across concentration gradients .
- Mechanistic Deconvolution : Combine patch-clamp electrophysiology (for ion channel effects) and calcium imaging (for intracellular signaling) .
- Publication Transparency : Disclose all negative/conflicting results in supplementary materials to avoid bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
